
QL-IX-55
Descripción general
Descripción
QL-IX-55 es un inhibidor selectivo de la diana de rapamicina en mamíferos complejo 1 y 2 (TORC1 y TORC2), competitivo para ATP. Es conocido por sus potentes efectos inhibitorios sobre estos complejos, con un valor de IC50 inferior a 50 nanomolares para TORC1 y TORC2 humanos y de levadura . Este compuesto ha captado una atención significativa debido a su capacidad para inhibir la transcripción dependiente de TORC2, una característica que lo distingue de otros inhibidores como la rapamicina .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de QL-IX-55 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:
Formación del núcleo de benzo[h][1,6]naftiridin-2(1H)-ona: Esto implica la ciclización de precursores apropiados en condiciones controladas.
Introducción del grupo 6-aminopiridin-3-ilo: Este paso típicamente involucra reacciones de sustitución nucleófila.
Adición del grupo 4-fluoro-3-(trifluorometil)fenilo: Esto se logra a través de reacciones de sustitución electrofílica aromática.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:
Optimización de las condiciones de reacción: Para garantizar un alto rendimiento y pureza, las condiciones de reacción como la temperatura, la presión y la elección del solvente se optimizan.
Purificación: Se emplean técnicas como la recristalización, la cromatografía y la destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
QL-IX-55 sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, dando lugar a diferentes derivados.
Sustitución: Las reacciones de sustitución nucleófila y electrofílica pueden introducir nuevos grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y aplicaciones .
Aplicaciones Científicas De Investigación
Cancer Research
- Overview : QL-IX-55 has been investigated for its potential to inhibit tumor growth by targeting the mTOR signaling pathway, which is often dysregulated in cancers.
- Case Study : A study demonstrated that this compound effectively reduced the proliferation of cancer cell lines by inhibiting both mTOR complexes. The compound's ability to modulate downstream signaling pathways suggests its utility in developing targeted therapies for cancers resistant to traditional treatments .
Metabolic Disorders
- Overview : The mTOR pathway plays a crucial role in regulating metabolism. This compound has been used to explore its effects on metabolic diseases such as obesity and diabetes.
- Case Study : Research indicated that treatment with this compound led to improved insulin sensitivity and reduced fat accumulation in animal models, highlighting its potential for therapeutic use in metabolic syndrome .
Cellular Signaling Studies
- Overview : this compound serves as a powerful probe for studying the dynamics of TOR signaling in various organisms, including yeast and plants.
- Case Study : In yeast models, this compound was shown to modulate gene expression related to stress responses and nutrient availability, providing insights into the evolutionary conservation of TOR signaling pathways .
Data Tables
Mecanismo De Acción
QL-IX-55 ejerce sus efectos uniéndose al sitio de unión a ATP de TOR2, inhibiendo así la actividad de TORC1 y TORC2. Esta inhibición conduce a la supresión de las vías de señalización descendentes involucradas en el crecimiento, la proliferación y la supervivencia celular. La capacidad del compuesto para inhibir la transcripción dependiente de TORC2 destaca aún más su mecanismo de acción único .
Comparación Con Compuestos Similares
Compuestos Similares
Rapamicina: Un inhibidor alostérico de TORC1 pero no inhibe TORC2.
Torin1: Otro inhibidor competitivo de TORC1 y TORC2, similar a QL-IX-55.
KU-0063794: Un inhibidor dual de TORC1 y TORC2 con propiedades similares
Singularidad de this compound
This compound destaca por su potente inhibición de TORC1 y TORC2 y su capacidad para inhibir la transcripción dependiente de TORC2. Esto lo convierte en una herramienta valiosa para estudiar las vías de señalización de TORC y desarrollar nuevos agentes terapéuticos .
Actividad Biológica
QL-IX-55 is a selective ATP-competitive inhibitor targeting the mammalian target of rapamycin complexes 1 and 2 (mTORC1 and mTORC2). This compound has garnered attention for its potential applications in cancer therapy and its role in various biological pathways. This article details the biological activity of this compound, including its mechanism of action, research findings, and comparisons with similar compounds.
This compound functions by binding to the ATP-binding site of mTOR2, effectively inhibiting both mTORC1 and mTORC2. This inhibition disrupts downstream signaling pathways critical for cell growth, proliferation, and survival. The compound's ability to affect TORC2-dependent transcription further distinguishes it from other inhibitors like rapamycin, which only targets mTORC1.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Activity Type | Description | IC50 Values |
---|---|---|
mTORC1 Inhibition | Selective inhibition leading to decreased cell proliferation | <50 nM |
mTORC2 Inhibition | Inhibition affecting cell survival pathways | <50 nM |
Cell Growth Effects | Suppression of downstream signaling pathways such as phosphorylation of YPK1 | Not specified |
Transcriptional Effects | Inhibition of TORC2-dependent transcription | Not specified |
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity. For instance, IC50 values were reported to be less than 50 nM across multiple human cancer models, indicating its potential effectiveness as a therapeutic agent.
- Resistance Mechanisms : Research has identified resistant alleles of TOR2 that confer resistance to this compound. These findings were derived from both rational design and unbiased selection strategies, highlighting the need for ongoing research into overcoming resistance mechanisms.
- Comparative Studies : When compared to rapamycin, this compound exhibited superior efficacy in inhibiting both mTOR complexes. Unlike rapamycin, which primarily inhibits mTORC1, this compound's dual inhibition is crucial for comprehensive therapeutic strategies targeting cancer.
Comparison with Similar Compounds
The following table compares this compound with other known inhibitors:
Compound | Type | mTOR Complex Targeted | IC50 Values |
---|---|---|---|
This compound | ATP-competitive inhibitor | mTORC1 and mTORC2 | <50 nM |
Rapamycin | Allosteric inhibitor | mTORC1 | ~10 nM |
Torin1 | ATP-competitive inhibitor | mTORC1 and mTORC2 | ~10 nM |
KU-0063794 | Dual inhibitor | mTORC1 and mTORC2 | ~30 nM |
Propiedades
IUPAC Name |
9-(6-aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F4N4O/c25-19-5-4-16(10-18(19)24(26,27)28)32-22(33)8-3-15-12-30-20-6-1-13(9-17(20)23(15)32)14-2-7-21(29)31-11-14/h1-12H,(H2,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRMEHBVJBSIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679908 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223002-54-7 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does QL-IX-55 interact with its target, and what are the downstream effects?
A: this compound acts as a selective ATP-competitive inhibitor of TOR, specifically targeting the ATP-binding site of TOR2. [, ] This interaction effectively inhibits both TOR complex 1 (TORC1) and TORC2. The inhibition of these complexes leads to a blockade of downstream signaling pathways, including the phosphorylation of the substrate YPK1 and the suppression of TORC2-dependent transcription. [, ]
Q2: What is known about the resistance mechanisms associated with this compound?
A: Research has identified resistant alleles of TOR2 that confer resistance to this compound. These resistant alleles were discovered through rational design and unbiased selection strategies, highlighting potential mechanisms by which cells could develop resistance to this inhibitor. [, ]
Q3: How does the activity of this compound compare to that of rapamycin, another known TOR inhibitor?
A: Unlike rapamycin, which primarily inhibits TORC1, this compound exhibits potent inhibitory effects against both TORC1 and TORC2. [, ] This broader inhibitory profile makes this compound a more comprehensive tool for dissecting the complexities of the TOR signaling pathway, particularly in relation to the rapamycin-insensitive functions of TORC2. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.